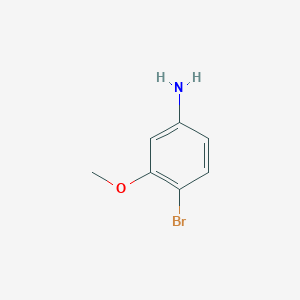

4-Bromo-3-methoxyaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-bromo-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTNWXBHRAIQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426966 | |

| Record name | 4-Bromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-40-7 | |

| Record name | 4-Bromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-methoxyaniline: A Technical Guide for Researchers

CAS Number: 19056-40-7[1][2][3][4][5]

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in 4-Bromo-3-methoxyaniline. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in organic synthesis and pharmaceutical research.

Chemical and Physical Properties

This compound is an aromatic amine containing both a bromine atom and a methoxy group. These functional groups make it a versatile intermediate for creating more complex molecules.[6] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H8BrNO | [1][2][7] |

| Molecular Weight | 202.05 g/mol | [1][2][7] |

| Melting Point | 96-100 °C | [8][9] |

| Appearance | White to brown crystalline powder or yellow solid | [8][9] |

| Purity (Typical) | 97-98% | [1] |

| SMILES String | COc1cc(N)ccc1Br | [7] |

| InChI Key | RUTNWXBHRAIQSP-UHFFFAOYSA-N | [7] |

Spectroscopic Data

¹H NMR (DMSO-d6, 400 MHz): δ 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H) ppm.[8]

Safety Information

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[7] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

| Hazard Classification | GHS Codes |

| Acute Toxicity, Oral (Category 4) | H302 |

| Skin Sensitization (Category 1) | H317 |

Experimental Protocols

Synthesis of this compound from 2-Bromo-5-nitroanisole

This protocol describes the reduction of a nitro group to an amine.

Reaction:

References

- 1. CAS 19056-40-7 | 4656-9-01 | MDL MFCD05664063 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. 19056-40-7|this compound|BLD Pharm [bldpharm.com]

- 4. 19056-40-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | CAS#:19056-40-7 | Chemsrc [chemsrc.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 19056-40-7 [chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Bromo-3-methoxyaniline: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methoxyaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various organic compounds. Its chemical structure lends itself to diverse functionalization, making it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of targeted cancer therapeutics.

Chemical Structure and Properties

This compound, also known as 5-amino-2-bromoanisole, is an aromatic amine with the molecular formula C₇H₈BrNO.[1][2] The molecule consists of a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and an amino group (-NH₂).[1] The strategic placement of these functional groups provides multiple reactive sites for further chemical modifications.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 202.05 g/mol | |

| Appearance | Pale cream to brown crystalline powder | [3] |

| Melting Point | 96-100 °C | [4] |

| Boiling Point | 272.1±20.0 °C (Predicted) | [4] |

| CAS Number | 19056-40-7 | [2] |

| SMILES | COC1=C(C=CC(=C1)N)Br | [5] |

| InChI Key | RUTNWXBHRAIQSP-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently available in the public domain. Therefore, predicted spectral data from computational models are presented below as a reference. It is crucial to note that these are theoretical values and should be confirmed with experimental data.

2.1. ¹H NMR Spectroscopy

A reported ¹H NMR spectrum in DMSO-d₆ (400 MHz) shows the following chemical shifts (δ) in ppm: 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H).[4]

2.2. Predicted ¹³C NMR Spectroscopy

| Predicted Chemical Shift (ppm) | Assignment |

| 156.5 | C-OCH₃ |

| 148.2 | C-NH₂ |

| 124.1 | C-H |

| 112.9 | C-Br |

| 108.6 | C-H |

| 100.5 | C-H |

| 56.3 | -OCH₃ |

Note: These are predicted values and the actual experimental values may vary.

2.3. Predicted FT-IR Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3500 | N-H stretch (asymmetric and symmetric) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch (-OCH₃) |

| 1600-1620 | N-H bend |

| 1450-1580 | Aromatic C=C stretch |

| 1200-1275 | Aryl C-O stretch |

| 1000-1100 | C-N stretch |

| 550-650 | C-Br stretch |

Note: These are predicted values and the actual experimental values may vary.

2.4. Predicted Mass Spectrometry

The predicted mass spectrum would show a molecular ion peak [M]⁺ at m/z 201 and an [M+2]⁺ peak of similar intensity at m/z 203, which is characteristic of a compound containing one bromine atom.

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro precursor.[4]

Experimental Workflow for the Synthesis of this compound

Caption: A schematic workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 1-bromo-2-methoxy-4-nitrobenzene (23 g, 99.6 mmol) in tetrahydrofuran (THF, 200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).[4]

-

Reaction Execution: Heat the reaction mixture to reflux and maintain it overnight.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a bed of Celite. Concentrate the filtrate under reduced pressure.[4]

-

Extraction and Purification: Partition the residue between water (200 mL) and ethyl acetate (200 mL). Separate the organic layer, wash it with a brine solution (100 mL), and dry it over anhydrous sodium sulfate.[4]

-

Isolation: Concentrate the organic layer under reduced pressure to obtain this compound as a yellow solid.[4]

3.2. Characterization

The synthesized product should be characterized using standard analytical techniques:

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis to confirm the chemical structure.

-

FT-IR Spectroscopy: Obtain the infrared spectrum to identify the characteristic functional groups.

-

Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight and isotopic pattern of bromine.

-

Melting Point Analysis: Determine the melting point range of the purified product and compare it with the literature value.

Applications in Drug Development

This compound is a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[4] It is notably used in the preparation of 4-anilino substituted α-carboline compounds, which have been identified as potent inhibitors of Breast tumor kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[4]

4.1. Breast Tumor Kinase (Brk) Signaling Pathway

Brk is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is associated with poor patient outcomes. It plays a significant role in promoting cancer cell proliferation, survival, migration, and invasion. The inhibition of Brk is, therefore, a promising strategy for cancer treatment.

Simplified Brk Signaling Pathway

Caption: A diagram illustrating the role of Brk in cancer cell signaling and its inhibition.

The Brk signaling cascade is initiated by upstream signals, such as growth factors, leading to the activation of Brk. Activated Brk then phosphorylates and activates several downstream effector proteins, including:

-

STAT3 (Signal Transducer and Activator of Transcription 3): Phosphorylation of STAT3 by Brk leads to its dimerization, nuclear translocation, and subsequent transcription of genes involved in cell proliferation and survival.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Brk can activate components of the MAPK pathway, such as ERK5 and p38, which are critical for cell proliferation and migration.

-

PI3K/Akt Pathway: The activation of the PI3K/Akt pathway by Brk promotes cell survival by inhibiting apoptosis.

By serving as a precursor to potent Brk inhibitors, this compound plays a vital role in the development of novel anti-cancer agents that can disrupt these oncogenic signaling pathways.

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and reactivity make it an ideal starting material for the construction of complex molecules, including potent enzyme inhibitors. The continued exploration of derivatives of this compound is expected to yield novel therapeutic agents for the treatment of cancer and other diseases. This guide provides a foundational understanding of its chemical and biological significance, offering valuable insights for researchers and professionals in drug discovery and development.

References

- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 2. scbt.com [scbt.com]

- 3. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 19056-40-7 [chemicalbook.com]

- 5. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methoxyaniline is an aromatic amine that serves as a crucial building block in the synthesis of a variety of organic molecules.[1] Its substituted aniline structure makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of its physical properties is essential for its effective use in research and development, ensuring proper handling, reaction optimization, and safety. This guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental considerations.

Core Physical Properties

The physical properties of this compound have been determined and are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C7H8BrNO | [2][3][4][5] |

| Molecular Weight | 202.05 g/mol | [3][4][5] |

| Appearance | Pale cream to brown crystalline powder or solid. | [6][7] |

| Melting Point | 96-100 °C | [2][3][6][8] |

| Boiling Point | 272.1 °C at 760 mmHg | [2][6] |

| Density | 1.531 g/cm³ | [2][6] |

| Flash Point | 118.3 °C | [2] |

| Vapor Pressure | 6.74 x 10⁻⁹ mmHg at 25°C | [2][6] |

| Refractive Index | 1.655 | [2] |

| CAS Number | 19056-40-7 | [2][3][5] |

Experimental Protocols: Determination of Melting Point

While specific experimental protocols for determining the physical properties of this compound are not extensively published, a general procedure for melting point determination of a solid organic compound is provided below. This is a standard method used in organic chemistry labs.

Objective: To determine the melting point range of a solid organic compound like this compound.

Materials:

-

Sample of this compound

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The powdered sample is packed into a capillary tube to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the initial to the final temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination and characterization of the physical properties of a chemical compound like this compound.

Caption: A logical workflow for the characterization of a chemical compound's physical properties.

Safety and Handling

This compound is harmful if swallowed and may cause an allergic skin reaction.[4][9] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or under a fume hood.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

References

- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 2. Page loading... [guidechem.com]

- 3. CAS 19056-40-7 | 4656-9-01 | MDL MFCD05664063 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | 19056-40-7 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Physicochemical Properties and Analysis of 4-Bromo-3-methoxyaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methoxyaniline is a key organic intermediate utilized in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural characteristics, featuring a substituted benzene ring with bromo, methoxy, and amino functional groups, make it a versatile building block. For instance, it serves as a crucial reagent in the preparation of 4-anilino substituted α-carboline compounds, which act as potent inhibitors for breast tumor kinase (Brk), a significant target in cancer therapy.[2]

Accurate characterization of this compound is paramount for ensuring the purity and quality of downstream products. The melting point is a fundamental physical property that serves as a primary indicator of purity for crystalline solids.[3] This document provides a comprehensive overview of the melting point of this compound, detailed experimental protocols for its determination, and relevant physicochemical data.

Physicochemical and Safety Data

The properties of this compound are well-documented, providing a baseline for sample identification and quality control. The data presented below has been compiled from various chemical suppliers and databases.

Quantitative Data Summary

| Property | Value | Source(s) |

| Melting Point | 96-100 °C | [2][4][5] |

| Molecular Formula | C₇H₈BrNO | [4][6][7][8] |

| Molecular Weight | 202.05 g/mol | [4][7][8] |

| CAS Number | 19056-40-7 | [2][4][6] |

| Appearance | White to brown or pale cream crystalline powder | [5][6] |

| Assay Purity | ≥97% | [6] |

| IUPAC Name | This compound | [6][7] |

| InChI Key | RUTNWXBHRAIQSP-UHFFFAOYSA-N | [6][7] |

Safety and Handling Information

This compound is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[7][9]

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Signal Word: Warning.[9]

-

Handling: Handle in a well-ventilated area.[9] Avoid formation of dust and aerosols.[9] Personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, is required.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is recommended to keep the material refrigerated.[5][10]

Experimental Protocol: Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, narrow range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. The following protocol describes the standard capillary method for determining the melting point of this compound.

Materials and Equipment

-

This compound sample (must be dry and finely powdered)[3]

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thin-walled capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Watch glass or weighing paper

Sample Preparation

-

Ensure Dryness: The sample must be completely dry, as moisture can depress the melting point. If necessary, dry the sample in a desiccator.[3]

-

Create a Fine Powder: If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a clean, dry mortar and pestle.[3] This ensures efficient and uniform heat transfer.[3]

-

Load the Capillary Tube: Tap the open end of a capillary tube onto a small pile of the powdered sample on a watch glass.[11] A small amount of solid will enter the tube.

-

Pack the Sample: Invert the tube and tap its closed end gently on a hard surface to cause the solid to fall to the bottom.[11] Alternatively, drop the tube through a long glass tube to compact the sample. The final packed height of the sample should be no more than 1-2 mm.[11][12]

Measurement Procedure

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute) to find an approximate range.[13]

-

Calibrated Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[13]

-

Set the heating rate to a slow value, typically 1-2°C per minute, especially when approaching the expected melting point.[11] A slow heating rate is critical for an accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last crystal melts and the entire sample becomes a clear liquid (the end of the melting range).

-

-

Repeat for Consistency: Perform at least two careful determinations to ensure the results are consistent and reproducible.

Visualization of Analytical Workflow

The determination of a melting point is a critical step in the identification and purity assessment of a known or unknown compound. The following workflow illustrates this logical process, including the use of the mixed melting point technique for identity confirmation.[12]

References

- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 2. This compound | 19056-40-7 [chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. CAS 19056-40-7 | 4656-9-01 | MDL MFCD05664063 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

4-Bromo-3-methoxyaniline: A Technical Guide to its Solubility and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and synthetic protocols for 4-Bromo-3-methoxyaniline, a key intermediate in the pharmaceutical and agrochemical industries. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed experimental methodologies for its determination. Furthermore, a proven synthetic route is detailed, offering a clear pathway for its preparation.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol [1] |

| Melting Point | 96-100 °C |

| Appearance | Yellow to brown crystalline solid |

Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Compound | Solubility | Rationale / Notes |

| Water | This compound | Slight | The hydrophobic nature of the brominated benzene ring likely dominates over the hydrophilic character of the amine and methoxy groups. |

| Organic Solvents | This compound | High | Expected to be soluble in a range of common organic solvents due to its organic structure[2]. |

| Water | 4-Bromoaniline | Moderately Soluble | A structurally similar compound without the methoxy group[3]. |

| Ethanol | 4-Bromoaniline | Soluble | A common polar protic solvent for organic compounds[3]. |

| Ether | 4-Bromoaniline | Soluble | A common non-polar aprotic solvent for organic compounds[3][4]. |

| Chloroform | 4-Bromoaniline | Soluble | A common polar aprotic solvent for organic compounds[3]. |

| Aqueous HCl | 4-Bromoaniline | Soluble | The basic amine group reacts with acid to form a more soluble salt[4]. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 1-bromo-2-methoxy-4-nitrobenzene.

Materials and Equipment:

-

1-bromo-2-methoxy-4-nitrobenzene

-

Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl)

-

Zinc powder

-

Diatomaceous earth (Celite)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure: [5]

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromo-2-methoxy-4-nitrobenzene (e.g., 23 g, 99.6 mmol) in tetrahydrofuran (e.g., 200 mL).

-

Addition of Reagents: To this solution, add ammonium chloride (e.g., 64 g, 1.2 mol) and zinc powder (e.g., 78.1 g, 1.2 mol).

-

Reaction: Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove solid residues.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between water (e.g., 200 mL) and ethyl acetate (e.g., 200 mL) in a separatory funnel.

-

Washing: Separate the organic layer and wash it with a brine solution (e.g., 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.

Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the qualitative solubility of this compound in various solvents.

Materials and Equipment:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Sample Preparation: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Solvent Addition: Add a small volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 1 minute.

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: If the solid dissolves completely.

-

Slightly Soluble: If a significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Repeat: Repeat the procedure for each solvent to be tested.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for qualitative solubility determination.

References

- 1. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. reddit.com [reddit.com]

- 5. This compound | 19056-40-7 [chemicalbook.com]

Spectroscopic Profile of 4-Bromo-3-methoxyaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-methoxyaniline (CAS No. 19056-40-7), a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data and experimental protocols to support their research and development activities.

Chemical Structure and Properties

This compound is a substituted aniline with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[3] The structure features a bromine atom at the 4-position and a methoxy group at the 3-position of the aniline ring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.1 | d | 1H | Ar-H |

| 6.31 | s | 1H | Ar-H |

| 6.1 | d | 1H | Ar-H |

| 5.27 | bs | 2H | -NH₂ |

| 3.72 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆, Instrument: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

At the time of this publication, specific experimental ¹³C NMR data for this compound was not publicly available in the searched databases.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound has been recorded.[4] While the full spectrum is not provided here, the key functional group absorptions are expected in the following regions:

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (methyl) | 2850-2960 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (ether) | 1000-1300 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.[1]

-

Standard acquisition parameters for proton NMR are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.[4]

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The presence of bromine will result in two major molecular ion peaks with a mass difference of approximately 2 Da and a near 1:1 intensity ratio.

Synthesis Workflow

The synthesis of this compound can be achieved through the reduction of 1-bromo-2-methoxy-4-nitrobenzene.[1]

Caption: Synthesis of this compound.

Logical Relationship of Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive characterization of the molecule.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (1H NMR) spectrum of 4-Bromo-3-methoxyaniline. The document details the structural assignment of proton signals, the underlying principles of their chemical shifts and coupling patterns, and a standard protocol for acquiring such a spectrum. This information is critical for the structural verification and purity assessment of this compound, which serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Molecular Structure and Proton Environments

This compound (C7H8BrNO) is a substituted benzene ring with three distinct aromatic protons, a methoxy group, and an amine group.[2][3][4][5] The electronic environment of each proton is unique due to the differing electron-donating and withdrawing effects of the bromo, methoxy, and amino substituents. This results in a well-resolved 1H NMR spectrum with characteristic chemical shifts and splitting patterns.

The protons on the molecule are designated as follows for the purpose of spectral assignment:

-

H-2, H-5, H-6 : Aromatic protons

-

-NH2 : Amine protons

-

-OCH3 : Methoxy protons

1H NMR Spectral Data

The following table summarizes the 1H NMR spectral data for this compound, acquired on a 400 MHz spectrometer using DMSO-d6 as the solvent.[6]

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-5 | 7.1 | Doublet (d) | 1H |

| H-2 | 6.31 | Singlet (s)* | 1H |

| H-6 | 6.1 | Doublet (d) | 1H |

| -NH2 | 5.27 | Broad Singlet (bs) | 2H |

| -OCH3 | 3.72 | Singlet (s) | 3H |

*Note: The signal at 6.31 ppm, reported as a singlet, is likely a doublet with a small coupling constant (meta-coupling), which is not fully resolved at 400 MHz.

Spectral Interpretation

-

Aromatic Region (δ 6.0-7.2 ppm) :

-

The proton at the C-5 position (H-5 ) resonates at the lowest field in this region (δ 7.1 ppm). Its downfield shift is primarily due to the deshielding effect of the adjacent bromine atom. It appears as a doublet due to coupling with H-6.

-

The proton at the C-2 position (H-2 ) at δ 6.31 ppm is ortho to both the electron-donating methoxy and amino groups, resulting in significant shielding and an upfield shift.

-

The proton at the C-6 position (H-6 ) at δ 6.1 ppm is ortho to the strongly electron-donating amino group, causing it to be the most shielded of the aromatic protons. It appears as a doublet due to coupling with H-5.

-

-

Amine Protons (δ 5.27 ppm) :

-

The two protons of the amine group (-NH2) appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

-

-

Methoxy Protons (δ 3.72 ppm) :

-

The three protons of the methoxy group (-OCH3) are chemically equivalent and do not couple with other protons. Consequently, they appear as a sharp singlet.

-

Proton Coupling Relationships

The splitting patterns observed in the aromatic region are governed by through-bond spin-spin coupling between adjacent protons. The following diagram illustrates these relationships.

Caption: Coupling relationships between aromatic protons in this compound.

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.

A. Sample Preparation

-

Weighing the Sample : Accurately weigh approximately 5-25 mg of this compound.

-

Solvent Addition : Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the proton spectrum.

-

Dissolution : Gently agitate the vial to ensure complete dissolution of the sample.

-

Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Sample Volume : Ensure the final sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).

-

Capping : Cap the NMR tube securely to prevent solvent evaporation.

B. Instrument Parameters (Example for a 400 MHz Spectrometer)

-

Insertion and Locking : Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming : Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition Parameters :

-

Spectrometer Frequency : 400 MHz

-

Pulse Sequence : Standard pulse-acquire

-

Spectral Width : ~16 ppm

-

Acquisition Time : ~4 seconds

-

Relaxation Delay : 1-5 seconds

-

Number of Scans : 8-16 scans (can be adjusted based on sample concentration)

-

Temperature : 298 K (25 °C)

-

C. Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction : Apply a baseline correction to ensure the baseline of the spectrum is flat.

-

Referencing : Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d5 at δ 2.50 ppm).

-

Integration : Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

The following workflow illustrates the key stages of NMR data acquisition and analysis.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

References

- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 2. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 19056-40-7 [chemicalbook.com]

In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3-methoxyaniline

For Immediate Release

An In-Depth Technical Guide on the ¹³C NMR Analysis of 4-Bromo-3-methoxyaniline

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its spectral features, a robust experimental protocol, and an interpretation of substituent effects on its carbon framework.

Introduction to ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon skeleton of organic molecules. For complex aromatic systems like this compound, it provides invaluable information on the electronic environment of each carbon atom. The chemical shift of each carbon is highly sensitive to the nature and position of substituents on the aromatic ring, making ¹³C NMR an essential tool for unambiguous structure verification and for understanding the electronic properties of substituted anilines.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, a predicted ¹³C NMR dataset was generated using established computational methods. The predicted chemical shifts provide a reliable basis for spectral assignment and interpretation.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 147.5 |

| C2 | 110.5 |

| C3 | 146.5 |

| C4 | 101.4 |

| C5 | 124.5 |

| C6 | 115.5 |

| OCH₃ | 56.5 |

Note: Data predicted using nmrdb.org. Assignments are based on established substituent effects.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts for this compound can be rationalized by considering the electronic effects of the amino (-NH₂), methoxy (-OCH₃), and bromo (-Br) substituents on the benzene ring.

-

Amino Group (-NH₂): As a strong electron-donating group, the amino group significantly shields the ortho (C2, C6) and para (C4) positions, causing their signals to appear at higher fields (lower ppm values). The ipso-carbon (C1) is also affected by the amino group.

-

Methoxy Group (-OCH₃): The methoxy group is also an electron-donating group, contributing to the shielding of the ortho (C2, C4) and para (C6) carbons relative to its position. The methoxy carbon itself gives a characteristic signal around 56.5 ppm.

-

Bromo Group (-Br): The bromo substituent has a dual effect. It is inductively electron-withdrawing but can also exhibit a weak resonance-donating effect. Its primary influence is a deshielding (downfield shift) of the ipso-carbon (C4) and a moderate influence on the ortho (C3, C5) and para (C1) positions.

The interplay of these substituent effects results in the predicted chemical shifts. For instance, C4 is expected to be significantly shielded due to the strong para-directing effect of the amino group, while C1 and C3, being attached to the electron-donating amino and methoxy groups respectively, appear at lower fields.

Experimental Protocol for ¹³C NMR Spectroscopy of Aromatic Amines

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of an aromatic amine like this compound.

1. Sample Preparation:

-

Accurately weigh 20-50 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Solvent: Set to the deuterated solvent used for sample preparation.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): Approximately 1.0-2.0 seconds.

-

Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Perform baseline correction.

-

Calibrate the spectrum using the known chemical shift of the deuterated solvent.

-

Integrate the peaks (note: for standard proton-decoupled ¹³C spectra, integration is not always quantitative).

-

Pick and label the peaks.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of a compound like this compound.

Caption: Logical workflow for ¹³C NMR analysis.

This guide provides a foundational understanding of the ¹³C NMR analysis of this compound. For further detailed analysis, two-dimensional NMR experiments such as HSQC and HMBC are recommended for unambiguous assignment of all carbon and proton signals.

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methoxyaniline from 3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-methoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the direct bromination of 3-methoxyaniline. This document details the reaction mechanism, experimental protocols, and characterization of the product, presented in a format tailored for scientific professionals.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine atom and a methoxy group on an aniline ring, provides multiple points for further functionalization. This guide focuses on the direct electrophilic bromination of 3-methoxyaniline (m-anisidine), a common and efficient route to the desired product.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 3-methoxyaniline is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the two substituents on the aromatic ring: the amino (-NH₂) group and the methoxy (-OCH₃) group.

Both the amino and methoxy groups are strong activating groups and are ortho, para-directing. In 3-methoxyaniline, the positions ortho to the amino group are 2 and 4, and the position para is 6. The positions ortho to the methoxy group are 2 and 4, and the position para is 6. Therefore, all three available positions (2, 4, and 6) are activated.

The substitution pattern is determined by the synergistic directing effects of both groups. The 4-position is activated by both the amino group (ortho) and the methoxy group (ortho). The 2-position is also activated by both groups (ortho to both). The 6-position is activated by both the amino group (para) and the methoxy group (para).

Despite the activation of all three positions, the bromination reaction shows a preference for the 4-position. This is attributed to a combination of electronic and steric factors. The formation of the sigma complex intermediate is most stabilized when the bromine atom adds to the 4-position.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Property | 3-Methoxyaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₉NO | C₇H₈BrNO |

| Molecular Weight | 123.15 g/mol [2] | 202.05 g/mol [3] |

| Appearance | Pale yellow oily liquid[2][4] | Solid |

| Melting Point | -1 to 1 °C | 96-100 °C[5] |

| Boiling Point | 251 °C | Not available |

| Density | 1.096 g/mL at 25 °C | Not available |

| CAS Number | 536-90-3 | 19056-40-7[6] |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound from 3-methoxyaniline using N-Bromosuccinimide (NBS) as the brominating agent are presented below.

Protocol 1: Bromination in Acetonitrile

This protocol describes the synthesis of this compound using NBS in anhydrous acetonitrile, yielding the product as a pale solid.

Reagents and Materials:

-

3-Methoxyaniline

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

n-pentane and Ethyl Acetate for eluent

Procedure:

-

In a round-bottom flask, prepare a solution of 3-methoxyaniline (3.00 g, 24.4 mmol) in anhydrous acetonitrile (24 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve NBS (4.34 g, 24.4 mmol) in anhydrous acetonitrile (24 mL).

-

Add the NBS solution dropwise to the cooled 3-methoxyaniline solution.

-

Allow the reaction mixture to warm to ambient temperature and stir for 20 hours.

-

Quench the reaction by adding deionized water (50 mL).

-

Extract the aqueous phase with ethyl acetate (2 x 100 mL).

-

Combine the organic phases and wash with saturated aqueous NaCl solution (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica-gel column chromatography using a mixture of n-pentane/EtOAc (7/3) as the eluent.

Expected Yield: 39% (1.89 g) of this compound as a pale solid with a melting point of 94 - 96 °C.[7]

Protocol 2: Bromination in Chloroform

This protocol provides an alternative method using chloroform as the solvent.

Reagents and Materials:

-

3-Methoxyaniline (m-Anisidine)

-

N-Bromosuccinimide (NBS)

-

Chloroform

-

Sodium Hydroxide (2 M solution)

-

Deionized Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 3-methoxyaniline (5.00 g, 40.6 mmol) in chloroform (40 mL) in a suitable reaction vessel.

-

Chill the solution to 5 °C in an ice bath.

-

Add N-Bromosuccinimide (7.23 g, 40.6 mmol) portion-wise to the chilled solution over a period of 1 hour.

-

Stir the mixture for an additional 4 hours in the ice bath at 5-10 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Wash the mixture with 2 M sodium hydroxide solution (50 mL), followed by deionized water (60 mL).

-

Dry the organic layer over anhydrous sodium sulfate.[7]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Product Characterization

The synthesized this compound can be characterized using various analytical techniques.

| Analysis | Data |

| ¹H NMR | The ¹H NMR spectrum of this compound in DMSO-d₆ (400 MHz) shows the following signals: δ 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H) ppm.[5] |

| ¹³C NMR | Specific ¹³C NMR data for this compound was not found in the provided search results. However, related spectra for similar compounds are available for comparison.[8][9] |

| Melting Point | 96-100 °C[5] |

Conclusion

This technical guide provides detailed procedures for the synthesis of this compound from 3-methoxyaniline. The direct bromination using N-Bromosuccinimide offers a reliable and efficient method for obtaining this important chemical intermediate. The provided protocols and characterization data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 2. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxyaniline(536-90-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | 19056-40-7 [chemicalbook.com]

- 6. This compound 97 19056-40-7 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 4-Bromo-3-methylaniline(6933-10-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-methoxyaniline via Bromination of m-Anisidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-3-methoxyaniline, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary focus of this document is the direct bromination of m-anisidine (3-methoxyaniline), offering a comparative analysis of different synthetic protocols, quantitative data, and detailed experimental procedures.

Introduction

This compound serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its structure, featuring a bromine atom, a methoxy group, and an amine group on a benzene ring, allows for diverse chemical modifications. This guide explores the regioselective bromination of m-anisidine, a common and direct method for preparing this valuable compound. The electron-donating nature of both the amino and methoxy groups in m-anisidine activates the aromatic ring towards electrophilic substitution. However, this high reactivity can also lead to the formation of multiple isomers and polybrominated products, making the control of regioselectivity a critical aspect of the synthesis.

Synthetic Pathways Overview

The synthesis of this compound can be achieved through several routes. The most direct method is the electrophilic aromatic substitution of m-anisidine using a suitable brominating agent. Alternative methods, often employed in industrial settings or for specific applications, include the reduction of a nitro-group precursor and a multi-step synthesis from p-fluoronitrobenzene.[3][4]

Comparative Analysis of Direct Bromination Methods

The direct bromination of m-anisidine is a widely utilized method due to its atom economy and straightforward approach. The choice of brominating agent and solvent system is crucial for achieving high yield and regioselectivity, primarily favoring the para-position to the amino group.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 1 | ~95 | High para-selectivity.[5] |

| Acetone | Room Temp. | < 1 | 46.5 (GC Yield) | Rapid reaction.[6] | |

| Dichloromethane | -10 to Room Temp. | ~1 | High | Good for selective mono-bromination. | |

| Copper(II) Bromide (CuBr2) | Ionic Liquid | Room Temp. | 1 | 95 | High yield and para-selectivity.[7] |

| Molecular Bromine (Br2) | Pyridine/HBr | 80-100 | 2 | ~80 | Good yield but requires careful handling of Br2.[8] |

| N-benzyl-N,N-dimethylanilinium peroxodisulfate / KBr | Acetonitrile | Reflux | 1.5 - 9.5 | Good to Excellent | Mild method with good to excellent selectivity.[5] |

Detailed Experimental Protocols

Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol offers a high yield of the desired product with excellent regioselectivity.

Materials:

-

m-Anisidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium thiosulfate solution (aqueous)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve m-anisidine (1.0 eq) in acetonitrile.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Bromination using Copper(II) Bromide in an Ionic Liquid

This method provides an efficient and highly selective synthesis of this compound.[7]

Materials:

-

m-Anisidine

-

Copper(II) Bromide (CuBr2)

-

1-Hexyl-3-methylimidazolium bromide (ionic liquid)

-

Diethyl ether

-

Water

Procedure:

-

In a reaction vessel, add m-anisidine (1.0 eq) to the ionic liquid, 1-hexyl-3-methylimidazolium bromide.

-

Add Copper(II) Bromide (3.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by GC-MS.

-

Upon completion, add water to the reaction mixture.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography.

Alternative Synthesis: Reduction of 2-Bromo-5-nitroanisole

This two-step approach, starting from 2-bromo-5-nitroanisole, offers a high-yielding alternative to direct bromination.[3]

Materials:

-

1-Bromo-2-methoxy-4-nitrobenzene

-

Zinc powder

-

Ammonium chloride

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq) in THF, add ammonium chloride (12.0 eq) and zinc powder (12.0 eq).[3]

-

Heat the reaction mixture to reflux overnight.[3]

-

Cool the mixture to room temperature and filter through a bed of diatomaceous earth (Celite).

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. A yield of 87% has been reported for this method.[3]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C7H8BrNO[9] |

| Molecular Weight | 202.05 g/mol [9] |

| Appearance | White to brown crystalline powder[10] |

| Melting Point | 96-100 °C (lit.)[9] |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), 3.72 (s, 3H) ppm[3] |

Purification

Purification of the crude product is essential to obtain high-purity this compound suitable for further applications.

Column Chromatography

Silica gel column chromatography is an effective method for purifying the product. A typical eluent system is a mixture of n-hexane and ethyl acetate.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. Suitable solvents for the recrystallization of this compound include ethanol, isopropanol, or a mixed solvent system such as hexane/ethyl acetate. The choice of solvent depends on the impurity profile of the crude product. The general procedure involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Conclusion

The synthesis of this compound via direct bromination of m-anisidine is an efficient and versatile method. The choice of brominating agent and solvent system significantly influences the reaction's yield and regioselectivity. N-Bromosuccinimide in acetonitrile and Copper(II) bromide in an ionic liquid have been shown to be highly effective, providing excellent yields of the desired para-substituted product under mild conditions. For applications requiring very high purity and yield, the alternative route involving the reduction of 2-bromo-5-nitroanisole is a valuable option. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining high-quality this compound for use in research and development.

References

- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 2. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 3. This compound | 19056-40-7 [chemicalbook.com]

- 4. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 7. researchgate.net [researchgate.net]

- 8. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 9. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

In-Depth Technical Guide to the Safety of 4-Bromo-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 4-Bromo-3-methoxyaniline (CAS No: 19056-40-7), a chemical intermediate utilized in pharmaceutical and agrochemical synthesis.[1] This document synthesizes available safety data, outlines standardized experimental protocols for hazard assessment, and presents a logical workflow for chemical safety evaluation.

Chemical Identification and Physical Properties

| Identifier | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 19056-40-7 | [2][3][4][5] |

| Molecular Formula | C₇H₈BrNO | [2][4] |

| Molecular Weight | 202.05 g/mol | [2][3][4] |

| Appearance | Solid | [3] |

| Melting Point | 96-100 °C | [3] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on its toxicological profile. The primary hazards are acute oral toxicity and skin sensitization.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Source: ECHEMI Safety Data Sheet, PubChem[1][2]

Signal Word: Warning[1]

Hazard Pictograms:

Toxicological Data Summary

| Toxicological Endpoint | GHS Classification | Quantitative Data |

| Acute Oral Toxicity | Category 4 | Data not available. Category 4 indicates an LD50 range of 300 < LD50 ≤ 2000 mg/kg for a solid. |

| Acute Dermal Toxicity | No data available | Data not available |

| Acute Inhalation Toxicity | No data available | Data not available |

| Skin Corrosion/Irritation | No data available | Data not available |

| Serious Eye Damage/Irritation | No data available | Data not available |

| Skin Sensitization | Category 1 | Data not available. Category 1 indicates the substance is a skin sensitizer. Quantitative data, such as the EC3 value from a Local Lymph Node Assay (LLNA), is not available. |

| Germ Cell Mutagenicity | No data available | Data not available |

| Carcinogenicity | No data available | Data not available |

| Reproductive Toxicity | No data available | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | No data available | Data not available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Data not available |

| Aspiration Hazard | No data available | Data not available |

Experimental Protocols for Hazard Assessment

In the absence of specific experimental data for this compound, this section details the standard methodologies that would be employed to assess its known hazards, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to assign a GHS hazard category.

Methodology:

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the subsequent step, allowing for classification with a minimal number of animals.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Dosage: The test substance is administered orally by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure:

-

Step 1: A group of three animals is dosed at the selected starting level.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Subsequent Steps: The decision to proceed to the next step (dosing at a higher or lower level) is based on the number of mortalities observed in the preceding step. The procedure continues until a stopping criterion is met, which allows for the assignment of a GHS category.

-

-

Data Analysis: The GHS classification is determined by the dose level at which mortality or clear signs of toxicity are observed.

Skin Sensitization Assessment (OECD Guideline 429: Skin Sensitization - Local Lymph Node Assay (LLNA))

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals. It provides quantitative data that can be used to determine the potency of a sensitizer.

Methodology:

-

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the ears of mice. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to control animals. The concentration of the test substance required to produce this threefold increase is termed the EC3 value.[6]

-

Test Animals: Typically, female CBA/J or CBA/Ca mice are used.

-

Procedure:

-

A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle only), and a positive control.

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 6, a radioactive label (e.g., ³H-methyl thymidine) is injected intravenously.

-

Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioactive label is measured by β-scintillation counting.

-

-

Data Analysis:

-

The proliferation of lymphocytes is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.

-

A substance is classified as a skin sensitizer if the SI is ≥ 3.

-

The EC3 value is calculated by linear interpolation of the dose-response curve and represents the concentration at which the SI is 3.

-

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory to minimize exposure risk.

| Precautionary Measure | Recommendations |

| Engineering Controls | Handle in a well-ventilated place, preferably within a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and after any sign of contamination. |

| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. |

| Handling Procedures | Avoid formation of dust and aerosols.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |

| Spill and Leak Procedures | In case of a spill, avoid dust formation.[1] Wear appropriate PPE.[1] Sweep up the material and place it in a suitable container for disposal. |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |

First Aid Measures

| Exposure Route | First Aid Instructions |

| Ingestion | If swallowed, rinse mouth with water.[1] Do NOT induce vomiting.[1] Call a poison center or doctor/physician if you feel unwell.[7] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[7] |

Diagrams

Chemical Safety Assessment Workflow

Caption: Workflow for Chemical Safety Assessment.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 19056-40-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. rivm.nl [rivm.nl]

- 7. fishersci.com [fishersci.com]

4-Bromo-3-methoxyaniline: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions and protocols for the safe handling and storage of 4-Bromo-3-methoxyaniline (CAS No. 19056-40-7). Adherence to these guidelines is critical to mitigate potential risks and ensure a safe laboratory environment. This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1]

Hazard Identification and Classification

This compound is a substituted aniline that presents several health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 19056-40-7 | [3] |

| Molecular Formula | C₇H₈BrNO | [4][5] |

| Molecular Weight | 202.05 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Melting Point | 96-100 °C | [3][4] |

| Boiling Point | 272.1 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 118.3 ± 21.8 °C | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Storage Class | 11 - Combustible Solids | [3] |

Experimental Protocols

Handling Protocol

Due to its hazardous nature, this compound should be handled with strict adherence to safety protocols to minimize exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][3]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[3]

Handling Procedures:

-

Before handling, thoroughly read and understand the Safety Data Sheet (SDS).

-

Wash hands thoroughly with soap and water before and after handling the compound.[2]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition.[1]

-

Transport the chemical in a sealed, clearly labeled container within secondary containment.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and minimize exposure.

For Small Spills (manageable by trained personnel):

-

Evacuate non-essential personnel from the immediate area.

-

Don the appropriate PPE as described in the handling protocol.

-

Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.

-

Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

-

Ventilate the area to disperse any remaining vapors.

For Large Spills:

-

Evacuate the area immediately.

-

Alert others in the vicinity and contact the institutional safety office or emergency response team.

-

Restrict access to the spill area.

-

Provide the emergency response team with the Safety Data Sheet for this compound.

Waste Disposal Protocol

Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

-

Segregation: Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container. As a halogenated organic compound, it should be segregated with other halogenated organic wastes.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

-